BenchChemオンラインストアへようこそ!

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

Drug Metabolism CYP Inhibition Off-Target Screening

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide (CAS 545360-34-7) is a secondary amide with molecular formula C₁₇H₂₅NO and molecular weight 259.39 g/mol. It comprises a cyclohexane ring linked to a carboxamide group substituted with a 4-phenylbutan-2-yl moiety.

Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
Cat. No. B10967769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenylbutan-2-yl)cyclohexanecarboxamide
Molecular FormulaC17H25NO
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2
InChIInChI=1S/C17H25NO/c1-14(12-13-15-8-4-2-5-9-15)18-17(19)16-10-6-3-7-11-16/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,18,19)
InChIKeyOCVIZZBSKQAFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Phenylbutan-2-yl)cyclohexanecarboxamide (CAS 545360-34-7): Technical Specifications & Procurement Reference


N-(4-phenylbutan-2-yl)cyclohexanecarboxamide (CAS 545360-34-7) is a secondary amide with molecular formula C₁₇H₂₅NO and molecular weight 259.39 g/mol . It comprises a cyclohexane ring linked to a carboxamide group substituted with a 4-phenylbutan-2-yl moiety [1]. Predicted physicochemical properties include a boiling point of 443.0±15.0 °C, density of 1.008±0.06 g/cm³, and a calculated LogP of 4.4 . The compound appears in patent literature within the class of substituted phenylcyclohexanecarboxamides, a scaffold explored for therapeutic applications [2].

Why Generic Substitution of N-(4-Phenylbutan-2-yl)cyclohexanecarboxamide Fails in Research and Industrial Settings


Cyclohexanecarboxamide derivatives exhibit highly divergent pharmacological and physicochemical profiles based on subtle N-substituent variations. For instance, the N-(4-phenylbutan-2-yl) substitution pattern confers distinct CYP inhibition characteristics and synthetic accessibility compared to other phenylalkyl or benzotriazinyl-substituted analogs [1][2]. Generic substitution without verifying specific substituent identity can introduce uncharacterized CYP liabilities, altered LogP values, or incompatible synthetic handles. The 4-phenylbutan-2-yl chain provides a defined spacer length and branching pattern that modulates both lipophilicity and steric bulk relative to linear butyl or shorter phenylalkyl chains, affecting both binding interactions and downstream derivatization potential [2].

N-(4-Phenylbutan-2-yl)cyclohexanecarboxamide: Product-Specific Quantitative Evidence Guide for Scientific Procurement


CYP Inhibition Profile: Quantitative Off-Target Liability Comparison

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide exhibits a quantitatively defined CYP inhibition fingerprint, allowing risk-stratified selection against alternative phenylcyclohexanecarboxamides with unknown or broader CYP liabilities. Specifically, it shows weak inhibition of CYP4F8 (IC₅₀ = 380,000 nM) and CYP1A2 (IC₅₀ = 228,000 nM), and negligible inhibition of CYP2C8 (IC₅₀ = 954,000 nM) [1]. In contrast, structurally related cyclohexanecarboxamide derivatives bearing different N-substituents (e.g., heterocyclic or extended aromatic systems) may exhibit potent, sub-micromolar CYP inhibition or induction that compromises co-administered drug stability in screening cascades [2].

Drug Metabolism CYP Inhibition Off-Target Screening ADME-Tox

GPR52 Antagonist Activity: Differentiated Potency vs. Class Analogs

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide demonstrates measurable GPR52 antagonism with an IC₅₀ of 2,370 nM [1]. This contrasts sharply with certain phenylcyclohexanecarboxamide analogs that exhibit nanomolar agonist activity at the same receptor—for example, a structurally related analog achieved EC₅₀ = 9.6 nM as a GPR52 agonist in CHO cells [2]. The directionality and magnitude of GPR52 modulation (antagonist vs. agonist) is exquisitely sensitive to the N-substituent structure, making receptor-specific characterization mandatory before compound procurement.

GPCR Pharmacology GPR52 Neuroscience Huntington's Disease

Synthetic Utility: Quantified Reductive Alkylation Yield

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide can undergo iridium-catalyzed reductive alkylation to yield 2-cyclohexyl-2-((4-phenylbutan-2-yl)amino)acetonitrile with a reported yield of 72% [1]. This specific transformation efficiency provides a quantitative benchmark for synthetic planning when this scaffold is intended for further diversification. In comparison, structurally analogous secondary amides lacking the 4-phenylbutan-2-yl substituent may exhibit different reduction kinetics or side-product profiles due to altered steric and electronic environments [2].

Synthetic Chemistry Amide Reduction Iridium Catalysis Derivatization

Physicochemical Profile: LogP and Boiling Point vs. Structural Analogs

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide possesses a calculated LogP of 4.4 and predicted boiling point of 443.0±15.0 °C [1]. In contrast, N-[4-(butan-2-yl)phenyl]cyclohexanecarboxamide—a positional isomer where the phenylbutyl chain connectivity differs—exhibits the same molecular formula (C₁₇H₂₅NO) but lacks publicly available LogP and boiling point characterization data, creating analytical ambiguity . The 4.4 LogP value places this compound in a moderately lipophilic range suitable for blood-brain barrier penetration in CNS-targeted screening, while remaining sufficiently soluble for standard assay buffer conditions.

Physicochemical Properties LogP Boiling Point Formulation

Optimal Research and Industrial Applications for N-(4-Phenylbutan-2-yl)cyclohexanecarboxamide (CAS 545360-34-7)


CYP Liability Screening: Use as a Low-Risk Control or Scaffold

Given its weak inhibition across CYP4F8, CYP1A2, and CYP2C8 (all IC₅₀ >220 μM) [1], this compound serves as an appropriate negative control or low-liability scaffold in CYP inhibition panels. Procurement is justified when establishing baseline CYP activity in high-throughput ADME-Tox cascades or when a cyclohexanecarboxamide core is required without introducing confounding metabolism-based artifacts. This contrasts with alternative cyclohexanecarboxamides that may inadvertently inhibit CYP isoforms at sub-micromolar concentrations and skew screening results [2].

GPR52 Antagonist Tool Compound for Huntington's Disease Research

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide demonstrates measurable GPR52 antagonist activity (IC₅₀ = 2,370 nM) [3], making it a candidate tool compound for Huntington's disease target validation studies where GPR52 inhibition is therapeutically hypothesized. Procurement is appropriate for initial in vitro proof-of-concept experiments, with the explicit understanding that higher-potency antagonists may be required for in vivo studies. Avoid substitution with GPR52 agonist cyclohexanecarboxamides (e.g., those with EC₅₀ <10 nM) [4], which would produce opposite functional outcomes and invalidate disease-relevant readouts.

Synthetic Intermediate for α-Aminonitrile Derivatization

The documented 72% yield for iridium-catalyzed reductive alkylation to 2-cyclohexyl-2-((4-phenylbutan-2-yl)amino)acetonitrile [5] supports procurement of this compound as a synthetic building block in medicinal chemistry campaigns. The transformation provides access to α-aminonitriles—versatile intermediates for heterocycle synthesis—with a defined efficiency benchmark that enables cost-benefit analysis when comparing alternative synthetic routes to the same α-aminonitrile scaffold [6].

Analytical Standard for Positional Isomer Differentiation

With defined molecular weight (259.39 g/mol), predicted LogP (4.4), and boiling point (443.0±15.0 °C) , this compound can serve as a reference standard in chromatographic method development for distinguishing positional isomers (e.g., N-[4-(butan-2-yl)phenyl]cyclohexanecarboxamide). The distinct 4-phenylbutan-2-yl substitution pattern generates unique retention behavior compared to alternative phenylbutyl connectivity isomers, enabling robust LC-MS or GC method validation in quality control and forensic analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.